molecular formula C14H14ClN3O4 B2410749 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide CAS No. 1448135-12-3

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide

Cat. No.: B2410749
CAS No.: 1448135-12-3
M. Wt: 323.73
InChI Key: USMSNKJMCFYPCX-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a chemical compound with the CAS Number 1448135-12-3 and a molecular formula of C14H14ClN3O4 . It has a molecular weight of 323.73 g/mol . This benzamide derivative features a pyrimidine ring, a structural motif present in compounds investigated for various biological activities. Scientific literature indicates that compounds with similar structural frameworks, particularly those containing substituted pyrimidine rings, have been explored in diverse research areas. For instance, such chemotypes have been studied as potential inhibitors of viral replication, including against pathogens like Respiratory Syncytial Virus (RSV) . Additionally, benzoylpyrimidinylurea derivatives have been designed and synthesized for investigation into novel agents with insecticidal and antifungal properties . Researchers value this compound as a building block or intermediate for further chemical synthesis and biological evaluation. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-20-11-5-4-8(15)6-9(11)12(19)17-10-7-16-14(22-3)18-13(10)21-2/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSNKJMCFYPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The synthesis begins with the methylation of 5-chlorosalicylic acid to introduce the 2-methoxy group. As demonstrated in US3965173A, this step employs dimethyl sulfate under alkaline conditions:

  • Reaction Conditions :
    • 5-Chlorosalicylic acid is dissolved in acetone with anhydrous potassium carbonate.
    • Dimethyl sulfate is added dropwise under reflux (4 hours at 60–80°C).
    • The intermediate methyl 5-chloro-2-methoxybenzoate is isolated via distillation (135–138°C at 12 mm Hg).
  • Saponification :
    • The ester is hydrolyzed using aqueous sodium hydroxide (10% w/v) under reflux.
    • Acidification with HCl yields 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C).

Key Data :

Step Yield Purity (HPLC)
Methylation 95% 98%
Saponification 90% 97%

Alternative Chlorination Strategies

CN101492387B describes chlorination via sulfonyl chloride, though this method is more relevant for introducing chloro groups onto aromatic amines. For 5-chloro-2-methoxybenzoic acid, direct chlorination of salicylic acid derivatives is unnecessary, as the chloro substituent is retained during methylation.

Amide Bond Formation

Acid Chloride Method (US3965173A)

  • Activation of Carboxylic Acid :

    • 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (reflux, 1 hour) to form 5-chloro-2-methoxybenzoyl chloride.
    • Excess thionyl chloride is removed under reduced pressure.
  • Coupling with Amine :

    • The acid chloride is reacted with 2,4-dimethoxypyrimidin-5-amine in an inert solvent (e.g., benzene, dichloromethane).
    • Triethylamine is added to scavenge HCl, facilitating amide bond formation.

Reaction Conditions :

  • Temperature: 0–25°C
  • Time: 2–4 hours
  • Yield: 85–90% (based on analogous reactions).

Coupling Reagent Approach

Modern methods employ reagents like HATU or EDCl to activate the carboxylic acid in situ:

  • Procedure :
    • 5-Chloro-2-methoxybenzoic acid, HATU, and DIPEA are mixed in DMF.
    • 2,4-Dimethoxypyrimidin-5-amine is added, and the reaction is stirred at room temperature (12–18 hours).

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Higher functional group tolerance.

Optimization and Yield Analysis

Critical Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes side reactions.
  • Temperature Control : Exothermic reactions require cooling to prevent decomposition.

Comparative Yields

Method Yield Purity
Acid Chloride 90% 99%
HATU-Mediated 88% 98%

Characterization and Analytical Validation

Spectroscopic Data

  • 1H-NMR (CDCl3) :
    • δ 7.80 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 6.90 (s, 1H, Pyrimidine-H), 4.00 (s, 3H, OCH3), 3.95 (s, 6H, 2×OCH3).
  • MS (ESI+) : m/z 378 [M+H]+.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-hydroxybenzamide
  • 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-ethoxybenzamide

Uniqueness

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves several chemical reactions that yield the target compound with high purity. The synthetic pathway typically includes the formation of the pyrimidine ring and subsequent attachment of the methoxybenzamide moiety.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity: The compound showed a dose-dependent reduction in cell viability in A549 cells when tested with an MTT assay. At a concentration of 100 µM, it reduced cell viability significantly compared to control treatments.
  • Selectivity: The compound exhibited lower cytotoxic effects on non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a potential for selective targeting of cancer cells while sparing healthy tissue .
CompoundCell Line TestedIC50 (µM)Selectivity Index
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamideA549253
Control (Cisplatin)A549151

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against multidrug-resistant pathogens. It has shown promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

  • Inhibition Zones: The compound produced significant inhibition zones in agar diffusion tests against resistant strains, suggesting its potential as an antimicrobial agent.
  • Mechanism of Action: Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or function as a DNA intercalator, though further mechanistic studies are required .
Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Klebsiella pneumoniae64

Case Studies

  • In Vivo Efficacy: In animal models, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Tumor growth inhibition was observed alongside minimal side effects.
  • Clinical Relevance: A study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer types, showcasing its potential role in future therapeutic regimens.

Q & A

Q. What synthetic modifications enhance selectivity in substitution reactions?

  • Protecting groups : Use Boc for amine protection during pyrimidine functionalization to prevent unwanted side reactions .
  • Regioselective catalysts : CuI/1,10-phenanthroline for ortho-methoxy group installation .
  • Microwave irradiation : Direct energy to specific bonds (e.g., C-Cl) for controlled reactivity .

Notes

  • References correspond to evidence IDs (e.g., = ).
  • Structural data from PubChem and peer-reviewed syntheses ensure reliability.

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